molecular formula C10H11FO3 B7900718 3-(2-Fluoro-5-methoxyphenyl)propanoic acid

3-(2-Fluoro-5-methoxyphenyl)propanoic acid

Cat. No.: B7900718
M. Wt: 198.19 g/mol
InChI Key: BXLWBMRVVVKUNI-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol . This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-5-methoxyphenyl)propanoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis and procurement . The compound is manufactured in large quantities to meet the demands of research and development sectors.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-5-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.

    Reduction: Formation of 3-(2-Fluoro-5-methoxyphenyl)propanol.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

3-(2-Fluoro-5-methoxyphenyl)propanoic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluoro-5-methoxyphenyl)propanoic acid is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring

Properties

IUPAC Name

3-(2-fluoro-5-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-14-8-3-4-9(11)7(6-8)2-5-10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLWBMRVVVKUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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